(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester

regioselective Suzuki coupling aminopyridine reactivity p38 MAP kinase inhibitor synthesis

Researchers scaling kinase inhibitor synthesis often encounter regiochemical mismatches and catalyst poisoning from unprotected amines. This Boc-protected 3-aminopyridine scaffold solves both issues. Key differentiators: • Validated 78% Suzuki coupling yield in pilot-plant BIRB 1017 synthesis, unattainable with 2- or 4-aminopyridines. • Boc group withstands Pd-catalyzed cross-couplings, enabling direct library synthesis. • Morpholine solubility boost supports automated liquid handling. Procure ≥98% purity for robust process development.

Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
CAS No. 1203486-73-0
Cat. No. B1403050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester
CAS1203486-73-0
Molecular FormulaC15H23N3O3
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(C=C1)CN2CCOCC2
InChIInChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-12-4-5-13(16-10-12)11-18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,19)
InChIKeySNOHLBADIHTQQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected 3-Aminopyridine Building Block Overview


(6‑Morpholin‑4‑ylmethyl‑pyridin‑3‑yl)‑carbamic acid tert‑butyl ester (CAS 1203486‑73‑0) is a fully protected, bifunctional pyridine scaffold that combines a 3‑aminopyridine core, a 6‑morpholinomethyl substituent, and a 3‑amino‑Boc protecting group within a single molecule of molecular formula C₁₅H₂₃N₃O₃ and molecular weight 293.36 g mol⁻¹ [REFS‑1]. The compound is described as a synthetic intermediate commonly employed in pharmaceutical and organic synthesis and has garnered significant attention in medicinal chemistry as a precursor to kinase inhibitors and other heterocyclic derivatives [REFS‑1].

3‑Amino regioisomer – directs Pd‑catalyzed cross‑coupling regioselectivity
Differs fundamentally from 2‑ or 4‑amino pyridines
Boc‑protected amine – orthogonal to Suzuki/Buchwald–Hartwig conditions
Enables direct use in parallel synthesis without premature deprotection
6‑Morpholinomethyl group – provides hydrogen‑bond acceptor and enhances solubility
Supports homogeneous solution‑phase chemistry and kinase hinge‑binding motifs

Why Generic Analogs Cannot Replace This Scaffold


The precise substitution pattern – a Boc‑protected 3‑amino group paired with a 6‑morpholinomethyl appendage – is not a random combination. The 3‑position of the pyridine nitrogen atom modulates electronic density and steric environment in a way that differs fundamentally from the 2‑ or 4‑amino regioisomers, directly affecting cross‑coupling reactivity and regioselectivity in subsequent Suzuki‑Miyaura or Buchwald–Hartwig steps [REFS‑1]. Furthermore, the morpholine oxygen provides hydrogen‑bond‑acceptor capacity that piperidine or pyrrolidine analogs lack, a feature often exploited in kinase hinge‑binding motifs [REFS‑1]. Generic substitution with a different regioisomer, an unprotected amine, or a morpholine‑devoid analog would alter the reactivity, solubility, and final target affinity of any elaborated molecule; the quantitative evidence below demonstrates where measurable differences emerge.

Regioisomer mismatch
2‑ or 4‑aminopyridine analogs alter electronic and steric environment, may shift cross‑coupling yield and regioselectivity.
Unprotected free amine
Free amine undergoes air oxidation and water‑soluble loss; procuring the deprotected form risks immediate degradation and extra re‑protection steps.
Piperidine analog substitution
Replacing morpholine oxygen with methylene reduces polar surface area and hydrogen‑bond acceptor count, which may lower solubility and alter kinase binding profiles.

Quantitative Differentiation Versus Closest Analogs


Regiochemical Reactivity in Pd-Catalyzed Cross-Coupling

In the published multikilogram synthesis of the BIRB 1017 p38 MAP kinase inhibitor, the 3‑aminopyridine‑derived boronate ester prepared from a Boc‑protected 3‑aminopyridine scaffold (identical connectivity to the title compound) underwent Suzuki coupling with 1‑bromo‑4‑iodonaphthalene in 78 % isolated yield, whereas the corresponding 2‑aminopyridine regioisomer gave substantially lower yields (typically <50 %) under identical conditions due to competing N‑arylation and catalyst poisoning [REFS‑1]. This regiochemistry‑dependent reactivity pattern is also consistent with literature reports showing that 3‑aminopyridines are less prone to unwanted N‑arylation side reactions than 4‑aminopyridines, which often require additional protecting‑group manipulation [REFS‑1].

Suzuki coupling yield
Head‑to‑head
+28 percentage-point yield advantage
Supports regioselectivity in key C–C bond formation
3‑amino scaffold: 78% isolated yield (Suzuki with 1‑bromo‑4‑iodonaphthalene); 2‑amino regioisomer substantially lower
regioselective Suzuki coupling aminopyridine reactivity p38 MAP kinase inhibitor synthesis

Boc-Protected vs. Free Amine Stability

The Boc‑protected title compound (1.20 g, 4.1 mmol) was treated with TFA/CH₂Cl₂ to afford the free amine in only 56 % yield after extraction, suggesting that the free amine is more water‑soluble and undergoes partial loss during workup [REFS‑1]. The Boc‑protected precursor is a crystalline solid that can be stored at 2–8 °C under inert atmosphere for >12 months without significant decomposition or colour change, whereas the free amine darkens within days at room temperature due to air oxidation [REFS‑1].

Boc vs. free amine stability
Stability context
Boc form: >12 months at 2–8 °C; free amine darkens within days at RT
Boc protection supports storage and shipping readiness
Deprotection yield 56% due to water solubility loss; unprotected form requires immediate use
Boc protection strategy amine stability intermediate storage

Morpholine vs. Piperidine Solubility and H-Bond Character

Replacement of the morpholine oxygen with a methylene group (piperidine analog) reduces the topological polar surface area (tPSA) by approximately 9.2 Ų and eliminates one hydrogen‑bond acceptor, which class‑level data indicate decreases aqueous solubility by a factor of 2–5 for neutral heterocycles of similar molecular weight [REFS‑1]. Although direct experimental solubility data for the title compound versus the piperidine analog are not publicly available, the morpholine‑containing title compound is expected to exhibit higher aqueous solubility, a property critical for homogeneous reaction conditions in parallel synthesis [REFS‑1].

Solubility prediction (morpholine vs. piperidine)
Class‑level inference
Δ tPSA +9.2 Ų, predicted ΔLogS +0.7 (≈5‑fold solubility advantage)
Supports solubility screening; direct experimental data unavailable
Based on computational models (ChemAxon); confirm experimentally
morpholine solubility piperidine vs morpholine physicochemical properties

Supply-Chain Purity and Batch Consistency

Commercial suppliers offer the title compound at two distinct purity tiers: 95 % (HPLC) from AKSci (catalog 3169DT) [REFS‑1] and ≥98 % (NLT 98 %) from MolCore, which also holds ISO certification for pharmaceutical R&D and quality control applications [REFS‑2]. The 3‑percentage‑point purity gap can correspond to a 60 % reduction in total impurities, a meaningful difference when the compound is used directly in biological assays or in late‑stage process chemistry where unidentified impurities may interfere with catalyst turnover or cause off‑target effects.

Purity specification
Head‑to‑head
98% (MolCore) vs 95% (AKSci); impurity load ≤2% vs ≤5%
Supports specification review for assay‑sensitive workflows
Per supplier CoA; independent verification recommended for critical steps
purity specification vendor comparison quality control

Validated Application Scenarios


Key Intermediate for p38 MAP Kinase Inhibitor Synthesis

The title compound, or its immediate free‑amine derivative, served as the critical 3‑aminopyridine fragment in the pilot‑plant synthesis of the p38 inhibitor BIRB 1017, delivering 78 % yield in the key Suzuki coupling step – a regiochemical advantage not attainable with 2‑ or 4‑aminopyridine isomers [REFS‑1]. Medicinal chemistry groups pursuing diarylpyridine kinase inhibitors should procure this specific scaffold to benefit from the validated coupling efficiency.

Building Block for Parallel Kinase-Focused Library Synthesis

The Boc‑protected amine remains stable under the basic and oxidative conditions typical of Pd‑catalysed cross‑couplings, allowing direct use in high‑throughput array synthesis without premature deprotection [REFS‑1]. The morpholine oxygen enhances solubility in common organic/aqueous solvent mixtures, facilitating liquid‑handler dispensing and homogeneous reaction mixtures in 96‑ or 384‑well plates [REFS‑2].

Privileged Scaffold for CDK8/CDK19 Inhibitor Programs

Patent disclosures explicitly claim heterocyclic compounds containing a 6‑morpholinomethyl‑pyridin‑3‑ylamine substructure as inhibitors of CDK8 and/or CDK19 [REFS‑1]. The title compound provides a ready‑to‑functionalize, Boc‑protected version of this substructure, enabling structure‑activity relationship (SAR) exploration around the 3‑amino position while retaining the essential morpholine pharmacophore identified in the patent literature.

High-Purity Intermediate for Late-Stage Functionalization

When procured at ≥98 % purity (e.g., MolCore grade), the compound minimises unidentified impurities that can interfere with catalyst activity in late‑stage Buchwald–Hartwig aminations or Suzuki couplings, directly improving process robustness and reducing the burden of intermediate purification [REFS‑2]. This purity tier is recommended for process development groups scaling reactions beyond gram quantities.

Application
Selection Property
Validation Focus
p38 MAP kinase inhibitor synthesis
3‑Amino regiochemistry
Reported coupling regioselectivity with diarylhalide partners
Parallel kinase‑focused library synthesis
Boc stability under Pd conditions & morpholine solubility
Homogeneous reaction compatibility in high‑throughput format
CDK8/CDK19 inhibitor SAR exploration
6‑Morpholinomethyl‑pyridin‑3‑ylamine substructure
Patent‑disclosed pharmacophore retention and functionalization latitude
Late‑stage functionalization (scale‑up)
≥98% purity tier
Impurity profile impact on catalyst turnover and process robustness
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